Cas no 87249-11-4 ((S)-(+)-Etodolac)

(S)-(+)-Etodolac structure
(S)-(+)-Etodolac structure
(S)-(+)-Etodolac
87249-11-4
C17H21NO3
287.353544950485
992394
688461

(S)-(+)-Etodolac Properties

Names and Identifiers

    • S-Etodolac
    • (S)-(+)-Etodolac
    • (+-)-Ethylphosphonsaeure-methylester-ethylester
    • (+)-etodolac
    • (S)-1,8-diethyl-1,3,4,9-tetrahydropiran[3,4-b]indole-1-acetic acid
    • (S)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid
    • [14C]-(S)-Etodolac
    • Ethanphosphonsaeuremethylethylester
    • Ethyl methyl ethylphosphonate
    • Methyl-aethyl-aethylphosphonat
    • Methyl-ethyl-ethylphosphonat
    • Phosphonic acid,ethyl-,ethyl methyl ester
    • R-(-)-etodolic acid
    • (1S)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid (ACI)
    • Pyrano[3,4-b]indole-1-acetic acid, 1,8-diethyl-1,3,4,9-tetrahydro-, (S)- (ZCI)
    • (+)-(S)-Etodolac
    • (+)-Etodolic acid
    • (S)-(+)-Etodolic acid
    • RAK 592
    • (S)-2-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
    • PYRANO(3,4-B)INDOLE-1-ACETIC ACID, 1,8-DIETHYL-1,3,4,9-TETRAHYDRO-, (1S)-
    • AKOS030254239
    • Q27127225
    • (1S)-1,8-DIETHYL-1,3,4,9-TETRAHYDROPYRANO(3,4-B)INDOLE-1-ACETIC ACID
    • BRN 5761988
    • NCGC00015399-02
    • [(1S)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid
    • NCGC00015399-01
    • 1046G5D6YD
    • (S)-etodolac
    • CHEMBL1315939
    • 87249-11-4
    • 2-[(1S)-1,8-DIETHYL-1H,3H,4H,9H-PYRANO[3,4-B]INDOL-1-YL]ACETIC ACID
    • Etodolac (Lodine)
    • CHEBI:60371
    • (+)-1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetic acid
    • PD070198
    • UNII-1046G5D6YD
    • SW219855-1
    • SCHEMBL3904
    • RAK-592
    • Pyrano(3,4-b)indole-1-acetic acid, 1,3,4,9-tetrahydro-1,8-diethyl-, (S)-
    • 8QP
    • 2-[(1S)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid
    • (+)-[1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid
    • BRD-K36911961-001-01-6
    • Lopac-E-0516
    • S-ETODOLAC [WHO-DD]
    • DTXSID201043544
    • NCGC00015399-10
    • PYRANO(3,4-B)INDOLE-1-ACETIC ACID, 1,8-DIETHYL-1,3,4,9-TETRAHYDRO-, (S)-
    • Etodolac, (S)-
    • HMS3651M07
    • +Expand
    • NNYBQONXHNTVIJ-KRWDZBQOSA-N
    • 1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m0/s1
    • C([C@@]1(OCCC2C3C=CC=C(CC)C=3NC1=2)CC)C(=O)O

Computed Properties

  • 287.15200
  • 2
  • 3
  • 4
  • 287.15214353g/mol
  • 21
  • 400
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 2.8
  • 62.3Ų

Experimental Properties

  • 3.38300
  • 62.32000

(S)-(+)-Etodolac Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Apollo Scientific
BICR391-25mg
(S)-Etodolac
87249-11-4
25mg
£681.00 2024-07-20
TRC
E933095-5mg
(S)-(+)-Etodolac
87249-11-4
5mg
$ 184.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1537396-50mg
(S)-2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
87249-11-4 98%
50mg
¥9542.00

(S)-(+)-Etodolac Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: (+)-Phenylethylamine Solvents: Acetone ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
New enzymic and chemical approaches to enantiopure etodolac
Brenna, Elisabetta; et al, Tetrahedron, 1997, 53(52), 17769-17780

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Brucine Solvents: Ethanol ;  10 min, 55 °C; 55 °C → rt; 15 - 20 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Preparative resolution of etodolac enantiomers by preferential crystallization method
Dung, Phan Thanh; et al, Archives of Pharmacal Research, 2009, 32(10), 1425-1431

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
Reference
Exploration of an efficient method for optical resolution of etodolac
Chou, Shan-Yen; et al, Journal of the Chinese Chemical Society (Taipei, 2001, 48(2), 229-234

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  40 min, rt
1.2 Reagents: Potassium carbonate ,  Water ,  TPAP Solvents: Acetonitrile ;  120 min, rt
Reference
Enantioselective synthesis of both enantiomers of etodolac via a lipase-catalyzed kinetic resolution
Akai, Shuji; et al, Heterocycles, 2008, 76(2), 1537-1547

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Exploration of an efficient method for optical resolution of etodolac
Chou, Shan-Yen; et al, Journal of the Chinese Chemical Society (Taipei, 2001, 48(2), 229-234

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
2.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  40 min, rt
2.2 Reagents: Potassium carbonate ,  Water ,  TPAP Solvents: Acetonitrile ;  120 min, rt
Reference
Enantioselective synthesis of both enantiomers of etodolac via a lipase-catalyzed kinetic resolution
Akai, Shuji; et al, Heterocycles, 2008, 76(2), 1537-1547

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
1.2 Reagents: (-)-Isopinocampheol ,  (+)-Etodolac Solvents: Ethanol
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
Reference
Exploration of an efficient method for optical resolution of etodolac
Chou, Shan-Yen; et al, Journal of the Chinese Chemical Society (Taipei, 2001, 48(2), 229-234

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Ethanol
2.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Exploration of an efficient method for optical resolution of etodolac
Chou, Shan-Yen; et al, Journal of the Chinese Chemical Society (Taipei, 2001, 48(2), 229-234

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase Solvents: tert-Butyl methyl ether ;  1 d, 35 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
3.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  40 min, rt
3.2 Reagents: Potassium carbonate ,  Water ,  TPAP Solvents: Acetonitrile ;  120 min, rt
Reference
Enantioselective synthesis of both enantiomers of etodolac via a lipase-catalyzed kinetic resolution
Akai, Shuji; et al, Heterocycles, 2008, 76(2), 1537-1547

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Trimethyl orthoformate
2.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
2.2 Reagents: (-)-Isopinocampheol ,  (+)-Etodolac Solvents: Ethanol
3.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
Reference
Exploration of an efficient method for optical resolution of etodolac
Chou, Shan-Yen; et al, Journal of the Chinese Chemical Society (Taipei, 2001, 48(2), 229-234

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane
2.1 Reagents: p-Toluenesulfonic acid Solvents: Trimethyl orthoformate
3.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
3.2 Reagents: (-)-Isopinocampheol ,  (+)-Etodolac Solvents: Ethanol
4.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
Reference
Exploration of an efficient method for optical resolution of etodolac
Chou, Shan-Yen; et al, Journal of the Chinese Chemical Society (Taipei, 2001, 48(2), 229-234

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  6 min
Reference
Synthesis of diastereomeric anhydrides of (RS)-ketorolac and (RS)-etodolac, semi-preparative HPLC enantioseparation, establishment of molecular asymmetry and recovery of pure enantiomers
Malik, Poonam; et al, New Journal of Chemistry, 2017, 41(22), 13681-13691

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase Solvents: Ethyl acetate ;  40 °C
Reference
Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses
Ghanem, Ashraf; et al, Journal of Chromatography A, 2010, 1217(7), 1063-1074

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triethylamine ;  150 s
2.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  6 min
Reference
Synthesis of diastereomeric anhydrides of (RS)-ketorolac and (RS)-etodolac, semi-preparative HPLC enantioseparation, establishment of molecular asymmetry and recovery of pure enantiomers
Malik, Poonam; et al, New Journal of Chemistry, 2017, 41(22), 13681-13691

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ;  rt; 3 h, rt
2.1 Reagents: Triethylamine ;  150 s
3.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  6 min
Reference
Synthesis of diastereomeric anhydrides of (RS)-ketorolac and (RS)-etodolac, semi-preparative HPLC enantioseparation, establishment of molecular asymmetry and recovery of pure enantiomers
Malik, Poonam; et al, New Journal of Chemistry, 2017, 41(22), 13681-13691

(S)-(+)-Etodolac Raw materials

(S)-(+)-Etodolac Preparation Products

(S)-(+)-Etodolac Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:87249-11-4)
TANG SI LEI
15026964105
2881489226@qq.com

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